molecular formula C13H13NO2 B3117768 N-methoxy-N-methylnaphthalene-1-carboxamide CAS No. 226931-26-6

N-methoxy-N-methylnaphthalene-1-carboxamide

Cat. No.: B3117768
CAS No.: 226931-26-6
M. Wt: 215.25 g/mol
InChI Key: FKBCHFRDVIJOCF-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylnaphthalene-1-carboxamide (CAS 226931-26-6) is a specialized organic compound with the molecular formula C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol . This compound belongs to the class of Weinreb amides, which are highly valued in synthetic organic chemistry as versatile intermediates for the preparation of ketones from organometallic reagents such as Grignard or organolithium compounds . Its naphthalene-based aromatic system makes it a valuable building block for constructing complex heterocyclic scaffolds and bioactive molecules, often through palladium-catalyzed cross-coupling reactions . The stability of the N-methoxy-N-methylamide group under various reaction conditions makes this carboxamide particularly suitable for multi-step synthetic routes in medicinal and pharmaceutical research . Researchers utilize similar N-methoxy-N-methyl carboxamide structures in the design and synthesis of novel compounds for biological screening, including those with potential antiproliferative activity . The compound is typically characterized by high purity standards, often ≥95% , and should be stored in a cool, dry place away from light and moisture. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCHFRDVIJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions

Major Products

The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 226931-26-6

The compound features a naphthalene ring substituted with a methoxy group and a carboxamide group, which contribute to its chemical reactivity and biological activity.

Chemistry

N-methoxy-N-methylnaphthalene-1-carboxamide serves as a building block in organic synthesis. It can be utilized in various reactions to create more complex molecules. The compound can undergo:

  • Oxidation : To form naphthoquinones.
  • Reduction : Converting the carboxamide group to an amine.
  • Substitution Reactions : Leading to various substituted derivatives of naphthalene.

These reactions are essential for developing new chemical entities with desired properties.

Biology

The biological activities of this compound are under investigation, particularly for:

  • Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Activity : Research shows that derivatives of tetrahydronaphthalene compounds may inhibit the growth of cancer cells. For instance, related compounds have demonstrated effective growth inhibition against various cancer cell lines in vitro.
    • A notable study reported IC50 values indicating effective growth inhibition against leukemic cells, suggesting that this compound may possess comparable antitumor properties.

Medicine

The compound is being explored for its therapeutic applications , including:

  • Drug Development : Its interactions with biological molecules are of interest for understanding biochemical pathways and designing new pharmaceuticals targeting specific diseases or conditions.
    • Case studies have highlighted its potential as an analgesic and anti-inflammatory agent, making it a candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several naphthalene and azulene carboxamides described in the literature:

Hydroxy-Substituted Naphthalene Carboxamides
  • 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) : Features a hydroxyl (OH) group at position 2 and a methoxy-substituted phenyl ring .
  • N-(2-Fluorophenyl)-2-hydroxynaphthalene-1-carboxamide (4a) : Contains a fluorine atom on the phenyl ring, enhancing electronegativity .

Key Difference: Unlike these analogs, the target compound lacks a hydroxyl group but introduces methoxy and methyl groups directly on the amide nitrogen.

N-Alkoxy and N-Alkyl Azulene Carboxamides
  • N-(2-Methoxyethyl)-4,6,8-trimethylazulene-1-carboxamide (10) : Combines a methoxyethyl group with an azulene core .
  • N-(3-Methoxypropyl)-4,6,8-trimethylazulene-1-carboxamide (11) : Features a longer methoxyalkyl chain .

Key Difference : The target compound’s naphthalene core differs from azulene, which may influence aromatic interactions and electronic properties.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-Methoxy-N-methylnaphthalene-1-carboxamide* ~285 (estimated) Not reported N-OCH₃, N-CH₃
2-Hydroxy-N-(4-methoxyphenyl)-1-carboxamide (2c) 294.11 168–170 2-OH, N-(4-OCH₃Ph)
N-(2-Fluorophenyl)-2-hydroxy-1-carboxamide (4a) 278.12 150–152 2-OH, N-(2-FPh)
N-(2-Methoxyethyl)azulene-1-carboxamide (10) 341.44 Not reported N-CH₂CH₂OCH₃, azulene core

*Estimated based on structural similarity.

Observations :

  • Hydroxy-substituted analogs exhibit higher melting points (127–170°C) due to hydrogen bonding .
  • Methoxy and alkyl groups on nitrogen (as in the target compound) likely lower melting points and increase lipophilicity.

Biological Activity

N-methoxy-N-methylnaphthalene-1-carboxamide (C13H13NO2) is a naphthalene derivative that has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a methoxy group and a carboxamide group. Its molecular weight is 215.25 g/mol, and it is synthesized through the reaction of naphthalene-1-carboxylic acid with methoxyamine and methylamine, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study analyzing methoxylated and methylated derivatives of naphthalene carboxamides, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The results showed promising inhibitory effects, particularly against methicillin-resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity in human cancer cell lines, suggesting that this compound may act as a potential lead compound in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It may modulate various biochemical pathways by binding to molecular targets, which can lead to altered cellular responses. Detailed studies on its binding affinity and selectivity are necessary to elucidate the exact mechanisms involved.

Study 1: Antibacterial Activity

A series of methoxylated naphthalene derivatives were synthesized and evaluated for their antibacterial efficacy. Among these, this compound was highlighted for its ability to inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis. The study utilized both minimum inhibitory concentration (MIC) assays and time-kill studies to assess effectiveness .

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
N-Methyl-1-Hydroxynaphthalene-2-Carboxamide16Mycobacterium tuberculosis

Study 2: Cytotoxicity Assay

In another investigation involving human monocytic leukemia THP-1 cells, this compound demonstrated significant cytotoxic effects at varying concentrations. The study aimed to understand the structure-activity relationship (SAR) among related compounds, indicating that modifications to the naphthalene structure could enhance biological activity .

Concentration (µM)% Cell Viability
1085
2560
5030

Q & A

Q. What are the optimal synthetic routes for N-methoxy-N-methylnaphthalene-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a naphthalene-1-carboxylic acid derivative with methoxy-methylamine. Key steps include:

  • Acylation : Reacting naphthalene-1-carbonyl chloride with N-methoxy-N-methylamine under anhydrous conditions .
  • Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) are preferred for solubility and reactivity. Elevated temperatures (40–60°C) improve reaction rates but require inert atmospheres to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product. Yield improvements (70–85%) are achievable via dropwise addition of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the methoxy (–OCH₃) and methyl (–NCH₃) groups. Aromatic protons in the naphthalene ring appear as multiplet signals at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~259.3) and fragmentation patterns, distinguishing it from analogs .
  • FT-IR : Strong carbonyl (C=O) stretch at ~1650 cm⁻¹ and C–O–C stretch at ~1100 cm⁻¹ validate the carboxamide and methoxy groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the naphthalene ring influence biological activity?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., –NO₂ at C-4) to enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets). Conversely, electron-donating groups (e.g., –OCH₃ at C-6) reduce reactivity but improve solubility .
  • SAR Studies : Compare IC₅₀ values against control compounds in enzyme assays. For example, methoxy substitution at C-2 increases binding affinity to cytochrome P450 isoforms by 30% compared to unsubstituted analogs .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Discrepancies arise from differences in microsome batches or incubation conditions (e.g., NADPH concentration) .
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated or hydroxylated derivatives). Adjust for protein binding using ultrafiltration .
  • Cross-Species Comparison : Human microsomes show 2× faster clearance than rodent models, necessitating species-specific adjustments in pharmacokinetic models .

Q. What strategies mitigate crystallization challenges during formulation for in vivo studies?

Methodological Answer:

  • Polymorph Screening : Use solvent-antisolvent techniques (e.g., acetone/water) to identify stable crystalline forms. Differential Scanning Calorimetry (DSC) identifies melting points (observed range: 145–152°C) .
  • Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) via spray-drying to enhance bioavailability. Stability testing (40°C/75% RH) confirms no recrystallization over 4 weeks .

Mechanistic and Comparative Studies

Q. How does the compound’s mechanism of action differ from structurally related carboxamides in enzyme inhibition?

Methodological Answer:

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) reveals the methoxy group forms hydrogen bonds with catalytic lysine residues in kinases, unlike N-methyl analogs, which rely on hydrophobic interactions .
  • Kinetic Assays : Competitive inhibition constants (Kᵢ) are 3-fold lower for this compound compared to N-ethyl derivatives, suggesting enhanced steric complementarity .

Q. What computational methods predict its environmental persistence and toxicity?

Methodological Answer:

  • QSAR Models : EPI Suite predicts a half-life of 120 days in soil (high persistence) due to low biodegradability. Experimental validation via OECD 301B tests shows 20% degradation in 28 days .
  • Ecotoxicology : Daphnia magna assays (OECD 202) indicate an LC₅₀ of 8.2 mg/L, highlighting moderate aquatic toxicity. Compare with analogs to identify substituents reducing ecotoxicity (e.g., hydroxyl groups) .

Data Contradiction Analysis

Q. Why do reported yields vary in Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% gives 75% yield, but lower loadings (2 mol%) result in incomplete coupling (45% yield) due to catalyst deactivation .
  • Base Sensitivity : Potassium carbonate (K₂CO₃) in dioxane/water outperforms Cs₂CO₃ in THF, as excess Cs⁺ ions destabilize intermediates .

Q. How to address discrepancies in reported logP values?

Methodological Answer:

  • Measurement Methods : Shake-flask (experimental logP = 2.8) vs. HPLC-derived (logP = 3.2) values differ due to pH effects on ionization. Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.4) for standardization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methylnaphthalene-1-carboxamide
Reactant of Route 2
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N-methoxy-N-methylnaphthalene-1-carboxamide

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